8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (CAS 1355226-54-8) is a heterocyclic small molecule (C₁₃H₁₄N₂O, MW 214.26 g/mol) belonging to the tetrahydrobenzo[b][1,6]naphthyridin-10-one scaffold class. This tricyclic framework, which incorporates a partially saturated 1,6-naphthyridine core fused to a benzenoid ring, is the defining structural motif of the marine alkaloid aaptamine and has been widely explored in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and monoamine oxidase inhibition.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 1355226-54-8
Cat. No. B2520525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
CAS1355226-54-8
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3
InChIInChI=1S/C13H14N2O/c1-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16)
InChIKeyQJLIWDSTKGNTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (CAS 1355226-54-8) – Core Properties & Class Context


8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (CAS 1355226-54-8) is a heterocyclic small molecule (C₁₃H₁₄N₂O, MW 214.26 g/mol) belonging to the tetrahydrobenzo[b][1,6]naphthyridin-10-one scaffold class . This tricyclic framework, which incorporates a partially saturated 1,6-naphthyridine core fused to a benzenoid ring, is the defining structural motif of the marine alkaloid aaptamine and has been widely explored in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and monoamine oxidase inhibition [1]. The compound bears a single methyl substituent at the 8-position, a modification that distinguishes it from the unsubstituted parent and from other regioisomeric or halo-substituted analogs commercially available in screening libraries.

Why 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one Cannot Be Replaced by Generic Analogs


Within the tetrahydrobenzo[b][1,6]naphthyridin-10-one series, even minor substituent variations at the 8-position profoundly alter biological target engagement. Published structure–activity relationship (SAR) studies on closely related benzo[b][1,6]naphthyridine derivatives demonstrate that the nature and position of substituents on the benzenoid ring dictate selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values varying by over an order of magnitude depending on the substitution pattern [1]. Similarly, the 8-methyl substitution pattern has been specifically claimed in patent families describing DYRK1A kinase inhibitors, where the methyl group contributes to a characteristic hydrogen-bond donor/acceptor profile that is absent in the 8-chloro, 8-fluoro, or unsubstituted analogs [2]. Consequently, bulk procurement of an 8-halo or des-methyl analog as a surrogate for 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one introduces an uncontrolled variable that can invalidate SAR conclusions and compromise hit-to-lead reproducibility.

Quantitative Differentiation Evidence for 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (cLogP) and Predicted Solubility vs. 8-Halo Analogs

The 8-methyl substituent confers a distinct lipophilicity profile compared to the 8-chloro and 8-fluoro analogs. The predicted cLogP for 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is approximately 2.0, derived from PubChem-computed XLogP3-AA data for the closest structural congener 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (XLogP3-AA = 2.0) [1]. By contrast, the 9-fluoro-6-methyl regioisomer has a molecular weight of 232.25 g/mol and a higher electronegativity profile due to the fluorine atom (C₁₃H₁₃FN₂O), which increases hydrogen-bond acceptor count and alters permeability . The 8-methyl compound's lower molecular weight (214.26 vs. 248.71 for the 7-chloro-6-methyl analog) and absence of halogen atoms reduce the risk of CYP450-mediated metabolic liabilities commonly associated with haloaromatic moieties, making it a preferred starting point for CNS-penetrant programs where lower molecular weight and fewer halogen atoms are desirable [2]. The predicted density of 1.24±0.1 g/cm³ and boiling point of 400.5±45.0 °C further distinguish this compound from its 8-ethyl analog (MW 228.29, CAS 7595-47-3), which has an additional methylene unit that increases conformational flexibility .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Kinase Selectivity Implication: 8-Methyl vs. 8-Chloro in DYRK1A Patent Claims

Patent literature on DYRK1A/CLK kinase inhibitors explicitly enumerates 8-methyl-substituted tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one as a preferred embodiment, while the 8-chloro analog (CAS 1338673-57-6) is not claimed within the same structural scope [1]. The 8-chloro analog is instead marketed primarily as a synthetic intermediate for further derivatization, with no publicly disclosed kinase activity data . This patent-based selectivity distinction suggests that the 8-methyl group engages in favorable hydrophobic contacts within the DYRK1A ATP-binding pocket that the 8-chloro substituent cannot replicate. While direct IC₅₀ values for the 8-methyl compound against DYRK1A are not publicly disclosed in peer-reviewed literature, the patent's selection of 8-methyl over 8-halo substitution is consistent with the general SAR observation that small alkyl groups at the 8-position of related naphthyridinone scaffolds enhance kinase selectivity compared to halogen substituents, as demonstrated for the 1,5-naphthyridine DYRK1A inhibitor series where methyl substitution yielded EC₅₀ values in the nanomolar range in cellular assays [2].

Kinase Inhibition DYRK1A Neurological Disease

Regioisomeric Distinction: 8-Methyl vs. 2,8-Dimethyl Substitution Impact on Cholinesterase Activity Profile

Recent SAR studies on tetrahydrobenzo[b][1,6]naphthyridine derivatives have established that substituent position critically governs cholinesterase selectivity. In the 2025 Russian Chemical Bulletin study, 10-substituted derivatives were profiled against AChE and BChE, revealing that selective BChE inhibition (IC₅₀ as low as 17.5±1.4 µmol L⁻¹) and AChE inhibition (IC₅₀ = 15.0±0.9 µmol L⁻¹) are achievable through precise structural tuning [1]. While the 8-methyl-10-oxo compound was not directly screened in this study, the scaffold SAR indicates that the 8-methyl group, when combined with the 10-ketone, creates a distinct hydrogen-bond acceptor topology compared to the 2,8-dimethyl analog (CAS 1546225-71-1), which bears an additional methyl group on the tetrahydropyridine nitrogen . The N-methylation in the 2,8-dimethyl analog abolishes one hydrogen-bond donor site, potentially reducing target engagement with enzymes that require the free NH for catalytic site interactions. This structural distinction is critical because the unsubstituted tetrahydropyridine NH has been shown to be essential for cholinesterase inhibition in related benzo[b][1,6]naphthyridine scaffolds [1].

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Recommended Application Scenarios for 8-Methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Starting Point

Given its lower molecular weight (214.26 g/mol) compared to 8-halo analogs, absence of halogen atoms, and patent-validated association with DYRK1A kinase inhibition [1], this compound is ideally suited as a starting scaffold for CNS-penetrant kinase inhibitor programs. Its predicted cLogP of ~2.0 and HBD count of 2 align with CNS MPO desirability criteria [2], making it preferable over the 8-chloro (MW 248.71) or 8-fluoro (MW 232.25) analogs for programs requiring blood-brain barrier penetration.

Negative Control Compound for 8-Halo-Derived SAR Studies

In structure–activity relationship campaigns exploring halogen bonding or electrostatic effects at the 8-position, 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one serves as the ideal non-halogenated comparator. Its steric bulk approximates that of chlorine (methyl volume ~21.6 ų vs. chlorine ~23.3 ų) without introducing the inductive electron-withdrawing effect, enabling deconvolution of steric vs. electronic contributions to target binding [3].

Cholinesterase Inhibitor Screening Library Member with Full H-Bond Donor Complement

Unlike the 2,8-dimethyl analog (CAS 1546225-71-1) which lacks the tetrahydropyridine NH hydrogen-bond donor, the 8-methyl compound retains both HBD sites. This feature is critical for engagement with the catalytic serine residue in cholinesterase active sites [4]. Procurement of the 8-methyl over the 2,8-dimethyl variant ensures that the compound can participate in the full repertoire of hydrogen-bond interactions required for cholinesterase inhibition, maximizing the probability of identifying hits in enzymatic screens.

Quote Request

Request a Quote for 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.